Lipophilicity Advantage Over Parent Heterocycle
The introduction of a methylthio group at the 7-position of the [1,2,4]triazolo[1,5-b][1,2,4]triazine core significantly increases lipophilicity. The predicted LogP of 7-(methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine is 0.24, compared to -0.48 for the unsubstituted parent [1,2,4]triazolo[1,5-b][1,2,4]triazine (CAS 61304-18-5) . This represents a calculated ΔLogP of +0.72.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 0.24 |
| Comparator Or Baseline | Parent [1,2,4]triazolo[1,5-b][1,2,4]triazine (CAS 61304-18-5); LogP = -0.48 |
| Quantified Difference | ΔLogP = +0.72 (greater lipophilicity) |
| Conditions | Predicted LogP values from Chemsrc database using standard computational models. |
Why This Matters
A LogP shift of +0.72 can substantially improve passive membrane permeability, a critical parameter for cell-based assays and in vivo bioavailability, making the methylthio derivative a superior starting point for hit-to-lead optimization.
